1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride
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Overview
Description
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a chloroethanone moiety.
Preparation Methods
The synthesis of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride typically involves the reaction of 4-benzylpiperazine with 2-chloroethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the ethanone moiety can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride can be compared with other similar compounds, such as:
1-(4-Benzyl-piperazin-1-yl)-3-phenyl-propenone: This compound has a similar piperazine structure but differs in the presence of a phenyl-propenone moiety, which may result in different biological activities.
1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol: This compound contains a carbazole group, which can impart unique properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-chloroethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWTCAQSQQYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76087-89-3 |
Source
|
Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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